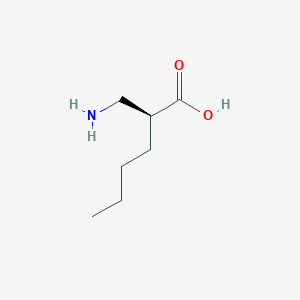

(2R)-2-(aminomethyl)hexanoicacid

Beschreibung

Significance of Alpha-Aminomethyl Carboxylic Acids as Chiral Building Blocks

Alpha-aminomethyl carboxylic acids, a class of compounds to which (2R)-2-(aminomethyl)hexanoic acid belongs, are valued as versatile chiral building blocks in organic synthesis. arkat-usa.org Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. arkat-usa.org Their utility stems from the fact that the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can significantly influence its biological activity and physical properties. rijournals.com

In the pharmaceutical industry, for instance, it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance. nih.gov Alpha-aminomethyl carboxylic acids provide a readily available source of chirality, enabling chemists to construct intricate molecular architectures with a high degree of stereochemical control. arkat-usa.orgnih.gov

Stereochemical Purity and Enantiomeric Control in Complex Molecular Synthesis

The synthesis of complex molecules often requires precise control over the stereochemistry at multiple chiral centers. ethz.chnumberanalytics.com Stereochemical purity, or the enantiomeric excess (e.e.%), is a measure of the degree to which one enantiomer is present in a mixture compared to the other. scirea.org Achieving high enantiomeric purity is a critical challenge in modern organic synthesis. chiralpedia.com

Several strategies are employed to achieve enantiomeric control, including:

Asymmetric Synthesis: This approach aims to create chiral molecules from achiral or prochiral starting materials, producing a single enantiomer or a specific ratio of isomers. researchgate.net This is often accomplished using chiral catalysts, reagents, or auxiliaries to guide the stereochemical outcome of a reaction. researchgate.net

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. researchgate.net The inherent chirality of these starting materials is then transferred to the final product. ethz.ch

Resolution: This involves the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. ethz.ch This can be achieved through various techniques, including chromatography with a chiral stationary phase or enzymatic resolution. nih.gov

The choice of strategy depends on factors such as the complexity of the target molecule, the availability of starting materials, and the desired level of stereochemical purity. rijournals.comresearchgate.net

Historical Context of Research on Non-Natural Alpha-Aminomethyl Acids

While natural amino acids have long been utilized as chiral building blocks, the exploration of non-natural amino acids, including alpha-aminomethyl derivatives, represents a more recent area of research. arkat-usa.orgumich.edu The development of methods to synthesize these unnatural analogues has expanded the toolbox of synthetic chemists, allowing for the creation of novel molecular structures with unique properties. nih.gov

Early research in this area was often driven by the desire to create peptidomimetics, molecules that mimic the structure and function of peptides. nih.gov By incorporating non-natural amino acids into peptide sequences, researchers can enhance their stability, bioavailability, and biological activity. nih.gov The synthesis of compounds like (2R)-2-(aminomethyl)hexanoic acid builds upon this foundation, providing access to new structural motifs for drug discovery and materials science.

Current Research Landscape and Unaddressed Challenges in Chiral Synthesis Methodologies

The field of chiral synthesis is constantly evolving, with ongoing research focused on developing more efficient, selective, and sustainable methods. chiralpedia.com Current research areas include the design of novel chiral catalysts, the development of new asymmetric reactions, and the exploration of unconventional approaches to chiral resolution. chiralpedia.comnih.gov

Despite significant progress, several challenges remain. scirea.orgglobenewswire.com These include:

Cost and Complexity: The development and implementation of chiral synthesis methods can be expensive and time-consuming, often requiring specialized reagents and catalysts. globenewswire.com

Scalability: Scaling up chiral syntheses from the laboratory to an industrial scale can be difficult, presenting logistical and engineering challenges. rijournals.comglobenewswire.com

Substrate Scope: Many chiral catalysts and reactions are highly specific to a particular substrate, limiting their broad applicability. scirea.org

Environmental Impact: Traditional methods for chiral synthesis can generate significant amounts of chemical waste. scirea.org There is a growing emphasis on developing "greener" chiral technologies that are more environmentally friendly. globenewswire.com

Eigenschaften

Molekularformel |

C7H15NO2 |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

(2S)-2-(aminomethyl)hexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI-Schlüssel |

CBUFFLKXHMQFEJ-LURJTMIESA-N |

Isomerische SMILES |

CCCC[C@@H](CN)C(=O)O |

Kanonische SMILES |

CCCCC(CN)C(=O)O |

Herkunft des Produkts |

United States |

Stereochemical Analysis and Research Characterization of 2r 2 Aminomethyl Hexanoic Acid

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

The quantitative determination of the enantiomeric purity, or enantiomeric excess (ee), of (2R)-2-(aminomethyl)hexanoic acid is paramount. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us Advanced chromatographic techniques are the cornerstone of this analysis, offering high-resolution separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for the separation and quantification of enantiomers. heraldopenaccess.usnih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.

For the analysis of amino acids like (2R)-2-(aminomethyl)hexanoic acid, several types of CSPs are particularly effective. These include cyclodextrin-based, macrocyclic glycopeptide-based (e.g., CHIROBIOTIC), and Pirkle-type columns. sigmaaldrich.comchromatographyonline.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. For instance, CHIROBIOTIC CSPs are noted for their ability to discriminate between amino acid enantiomers due to their ionic functional groups, and they are compatible with mass spectrometry (MS)-friendly mobile phases. sigmaaldrich.com

The determination of enantiomeric excess is typically achieved by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov Modern HPLC systems, often coupled with UV or fluorescence detectors, provide the high sensitivity and resolution required for accurate quantification. heraldopenaccess.us In some cases, derivatization of the amino acid with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral column. heraldopenaccess.us

Table 1: Chiral HPLC Parameters for Amino Acid Enantioseparation

| Parameter | Description | Typical Values/Conditions |

| Chiral Stationary Phase (CSP) | The key component for enantiomeric recognition. | Cyclodextrin-based, Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin), Pirkle-type |

| Mobile Phase | The solvent system that carries the analyte through the column. | Mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. |

| Detector | The device used to detect the separated enantiomers. | UV-Vis, Fluorescence, Mass Spectrometry (MS) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Column Temperature | Can influence the selectivity and efficiency of the separation. | Often controlled, typically ambient to 40°C |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase (CSP) is another robust technique for determining the enantiomeric excess of volatile or derivatized chiral compounds. gcms.cz For a non-volatile amino acid like (2R)-2-(aminomethyl)hexanoic acid, derivatization is a necessary prerequisite to increase its volatility and thermal stability. Common derivatization procedures involve esterification of the carboxylic acid group and acylation of the amino group. nih.gov

The most widely used chiral stationary phases in GC are based on derivatized cyclodextrins. gcms.czuni-muenchen.de These cyclodextrin (B1172386) derivatives are coated onto the inner wall of a fused silica (B1680970) capillary column. The chiral cavities of the cyclodextrins allow for differential interactions with the enantiomers of the derivatized analyte, leading to their separation. The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated peak areas. nih.gov

Table 2: Typical GC-CSP Conditions for Derivatized Amino Acid Analysis

| Parameter | Description | Typical Values/Conditions |

| Derivatization Reagent | Converts the non-volatile amino acid into a volatile derivative. | Acylating agents (e.g., trifluoroacetyl anhydride) and esterifying agents (e.g., isopropanol) |

| Chiral Stationary Phase (CSP) | The coated phase inside the capillary column for chiral recognition. | Derivatized cyclodextrins (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Carrier Gas | The inert gas that transports the analyte through the column. | Helium, Hydrogen |

| Temperature Program | A controlled temperature ramp to optimize separation. | Initial temperature hold followed by a ramp to a final temperature. |

| Detector | The device used to detect the separated enantiomeric derivatives. | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations, primarily due to its use of supercritical carbon dioxide as the main mobile phase component. chromatographyonline.comnih.gov SFC often provides faster separations and higher efficiency compared to HPLC. chromatographyonline.com

For the enantiomeric analysis of (2R)-2-(aminomethyl)hexanoic acid, SFC is typically performed using chiral stationary phases similar to those used in HPLC, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs. chromatographyonline.comchromatographyonline.com A polar organic co-solvent, or modifier, such as methanol (B129727) or ethanol, is usually added to the supercritical CO2 to enhance the solubility of the analyte and improve the chromatographic selectivity. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for the use of higher flow rates without a significant loss in resolution. nih.gov SFC can be readily coupled with mass spectrometry (SFC-MS) for highly sensitive and selective detection. chromatographyonline.comresearchgate.net

Table 3: SFC Parameters for Chiral Separation

| Parameter | Description | Typical Values/Conditions |

| Supercritical Fluid | The primary component of the mobile phase. | Carbon Dioxide (CO2) |

| Co-solvent/Modifier | An organic solvent added to the supercritical fluid. | Methanol, Ethanol, Isopropanol |

| Chiral Stationary Phase (CSP) | The column packing material for enantioselective interaction. | Polysaccharide-based (Cellulose/Amylose derivatives), Pirkle-type |

| Back Pressure Regulator (BPR) | Maintains the supercritical state of the mobile phase. | Typically set between 100 and 200 bar |

| Detector | The device for detecting the separated enantiomers. | UV-Vis, Mass Spectrometer (MS) |

Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

While chromatographic techniques excel at determining the ratio of enantiomers, spectroscopic methods are indispensable for assigning the absolute and relative stereochemistry of a chiral molecule like (2R)-2-(aminomethyl)hexanoic acid. wikipedia.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. wikipedia.orgresearchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn Enantiomers produce CD spectra that are mirror images of each other, meaning they exhibit opposite signed CD signals (Cotton effects) at the same wavelengths.

For an amino acid like (2R)-2-(aminomethyl)hexanoic acid, the chromophore of interest is typically the carboxylic acid group or a suitable derivative. The sign of the Cotton effect associated with the n→π* electronic transition of the carboxyl group can often be correlated to the absolute configuration at the stereocenter using empirical rules, such as the octant rule for chiral ketones or sector rules for carboxylic acids. hebmu.edu.cn However, for more reliable assignments, comparison of the experimental CD spectrum with the theoretically calculated spectrum of a known absolute configuration is often performed. researchgate.netnih.gov This involves computational methods, such as Density Functional Theory (DFT), to predict the CD spectrum. nih.gov

Table 4: Key Aspects of Circular Dichroism Spectroscopy for Stereochemical Analysis

| Feature | Description |

| Principle | Measures the difference in absorption of left and right circularly polarized light. |

| Output | A spectrum of molar ellipticity ([θ]) versus wavelength. |

| Application | Determination of absolute configuration of chiral molecules in solution. wikipedia.org |

| Methodology | Comparison of experimental CD spectrum with empirical rules or theoretically calculated spectra. hebmu.edu.cnnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. While standard NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable NMR signals for the two enantiomers. semmelweis.hulibretexts.org

Chiral Shift Reagents (CSRs), typically lanthanide complexes, are a class of such auxiliaries. libretexts.orgnih.gov When a chiral lanthanide complex is added to a solution of a racemic or enantiomerically enriched sample of (2R)-2-(aminomethyl)hexanoic acid, it forms transient diastereomeric complexes with both enantiomers. These diastereomeric complexes have different magnetic environments, resulting in the separation of formerly overlapping NMR signals (chemical shift non-equivalence). semmelweis.hu The magnitude of this separation (ΔΔδ) allows for the quantification of the enantiomeric excess by integrating the resolved signals. semmelweis.hu Furthermore, by using a CSR of known absolute configuration, it is sometimes possible to correlate the direction of the chemical shift change to the absolute configuration of the analyte, although this often requires careful calibration and comparison with known compounds. rsc.org

Table 5: Application of Chiral Shift Reagents in NMR Spectroscopy

| Technique | Description | Outcome |

| Chiral Shift Reagent (CSR) NMR | Addition of a chiral lanthanide complex to the analyte solution. | Formation of transient diastereomeric complexes, leading to separation of enantiomeric signals in the NMR spectrum. semmelweis.hu |

| Enantiomeric Excess (ee) Determination | Integration of the separated signals corresponding to each enantiomer. | Quantitative measure of the enantiomeric purity. semmelweis.hu |

| Absolute Configuration Assignment | Correlation of the direction of the induced chemical shift with a known standard. | Possible assignment of the R/S configuration. rsc.org |

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This powerful analytical technique provides detailed information about the spatial arrangement of atoms, bond lengths, and bond angles within a crystal lattice.

In a typical X-ray crystallography experiment, a single crystal of the compound of interest is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, revealing the molecule's absolute stereochemistry.

Table 1: Representative Crystallographic Data for a Related Amino Acid Analog

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 8.639 |

| b (Å) | 14.006 |

| c (Å) | 8.727 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This data is for the related compound (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid and serves as an illustrative example of the type of information obtained from X-ray crystallography. nih.gov

The determination of the absolute configuration is often aided by the presence of a heavy atom in the structure, which can be used to solve the "phase problem" in crystallography. nih.gov For amino acids, the inherent chirality and the presence of functional groups that can form well-defined crystal lattices make them amenable to this technique.

Derivatization Strategies for Enhanced Stereochemical Analytical Resolution

While X-ray crystallography provides definitive solid-state information, chromatographic techniques are more commonly employed for routine analysis of enantiomeric purity in solution. However, the separation of enantiomers can be challenging due to their identical physical properties in an achiral environment. nih.gov Derivatization, the chemical modification of a molecule, is a powerful strategy to overcome this limitation.

By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. Diastereomers, unlike enantiomers, have different physical properties and can be readily separated using standard achiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Several types of chiral derivatizing agents are available for amino acids, targeting the primary amine or carboxylic acid functional groups.

Common Chiral Derivatizing Agents for Amino Acids:

For the Amino Group: Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs, or o-phthaldialdehyde (OPA) in the presence of a chiral thiol, are frequently used. These reagents react with the primary amine of (2R)-2-(aminomethyl)hexanoic acid to form diastereomeric derivatives with distinct chromatographic retention times.

For the Carboxylic Acid Group: Chiral alcohols or amines can be used to form diastereomeric esters or amides, respectively.

The choice of derivatizing agent depends on several factors, including the nature of the analyte, the analytical technique being used, and the desired sensitivity. The derivatization reaction should ideally be rapid, quantitative, and proceed without racemization of the chiral center.

Table 2: Comparison of Derivatization Strategies for Chiral Amino Acid Analysis

| Derivatization Strategy | Target Functional Group | Advantages | Common Analytical Technique |

| Marfey's Method | Primary Amine | Robust, well-established, good resolution for many amino acids | HPLC-UV/Vis |

| OPA/Chiral Thiol | Primary Amine | High sensitivity (fluorescence detection), rapid reaction | HPLC-Fluorescence |

| Esterification with Chiral Alcohol | Carboxylic Acid | Suitable for GC analysis | GC-FID/MS |

The resulting diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric excess (e.e.) or enantiomeric ratio of the original sample of (2R)-2-(aminomethyl)hexanoic acid. This information is critical for quality control and for understanding the stereochemical outcome of synthetic procedures.

(2R)-2-(Aminomethyl)hexanoic Acid: A Versatile Chiral Building Block in Complex Molecule Synthesis

(2R)-2-(aminomethyl)hexanoic acid, a chiral β-amino acid, represents a valuable scaffold for synthetic chemists. Its structure, featuring a primary amine, a carboxylic acid, and a defined stereocenter, makes it a potent precursor for the construction of a diverse array of complex, stereochemically-defined molecules. This article explores its applications as a chiral building block, focusing on its role in the synthesis of key structural motifs found in pharmaceuticals and biologically active compounds.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Chiral Ligands and Catalysts in Asymmetric Reactions

The development of effective chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. tcichemicals.com The inherent chirality of (2R)-2-(aminomethyl)hexanoic acid makes it an ideal starting point for creating novel catalytic systems. The strategic placement of its amino and carboxyl groups allows for its incorporation into various ligand frameworks that can create a well-defined chiral environment around a metal center. tcichemicals.comnih.gov

Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric reactions due to their strong coordination to metals and their tunable electronic and steric properties. tcichemicals.comnih.gov These ligands are broadly categorized based on the location of the chiral element: those with chirality on the phosphorus atom (P-chiral) and those with chirality in the carbon backbone connecting the phosphorus atoms. tcichemicals.com

Amino acids are excellent precursors for creating ligands with backbone chirality. researchgate.net The (2R)-2-(aminomethyl)hexanoic acid scaffold can be envisioned as a platform for developing novel bidentate ligands. For instance, the primary amine and the carboxylic acid can be chemically modified to introduce phosphine groups, leading to the formation of P,N (phosphine-nitrogen) or P,O (phosphine-oxygen) type ligands. These nonsymmetrical ligands have proven highly effective, in some cases outperforming traditional C2-symmetric ligands by offering more nuanced steric and electronic control. nih.gov

A general approach to synthesizing such ligands from an amino acid scaffold involves a multi-step sequence, as illustrated by the synthesis of phosphinoserines. researchgate.net While specific examples detailing the synthesis of phosphine ligands directly from (2R)-2-(aminomethyl)hexanoic acid are not prevalent in current literature, the established methodologies for other amino acids provide a clear blueprint. The key would be the selective transformation of the amine and carboxyl functionalities into phosphine-containing moieties, creating a chelating ligand where the stereocenter influences the conformation of the resulting metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.

Table 1: Representative Asymmetric Reactions Using Amino Acid-Derived Phosphine Ligands

| Asymmetric Reaction | Ligand Type | Metal Catalyst | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Hydrogenation of α-(acylamino)acrylic acids | P-chiral Bisphosphine | Rhodium (Rh) | Up to 96% ee tcichemicals.com |

| Hydrogenation of dehydroamino acids | Diphosphine (backbone chirality) | Rhodium (Rh) | >99% ee nih.gov |

| Allylic Alkylation | Monodentate Phosphine | Palladium (Pd) | Up to 93% ee nih.gov |

This table presents generalized findings for ligands derived from various amino acid precursors to illustrate the potential applications for ligands synthesized from (2R)-2-(aminomethyl)hexanoic acid.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. mdpi.com Many successful organocatalysts are derived from natural chiral sources, including amino acids. These catalysts often operate through mechanisms involving the formation of iminium or enamine intermediates, or through non-covalent interactions like hydrogen bonding. mdpi.comresearchgate.net

The bifunctional nature of (2R)-2-(aminomethyl)hexanoic acid, containing both a basic amine site and an acidic carboxylic acid site, makes it an excellent candidate for designing bifunctional organocatalysts. For example, the primary amine can be functionalized to create a thiourea (B124793) or squaramide group, known to act as effective hydrogen-bond donors. mdpi.com In such a construct, the chiral backbone would position the hydrogen-bonding moiety and the carboxylic acid in a specific three-dimensional arrangement, allowing for simultaneous activation of both the electrophile and the nucleophile in a reaction, mimicking the active site of an enzyme. This dual activation strategy is highly effective in controlling stereochemistry.

Catalysts derived from amino acids like proline have demonstrated remarkable success in a wide range of transformations. mdpi.com By analogy, catalysts built upon the (2R)-2-(aminomethyl)hexanoic acid scaffold could be applied to reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions, where precise control over the transition state geometry is crucial for achieving high enantioselectivity.

Scaffold for Diverse Stereoselective Organic Transformations

Beyond its use in catalysis, (2R)-2-(aminomethyl)hexanoic acid serves as a chiral building block, where its stereocenter is incorporated into the final target molecule. Its functional groups provide convenient handles for elaboration into more complex structures.

Amidation and esterification are fundamental transformations that allow the (2R)-2-(aminomethyl)hexanoic acid scaffold to be integrated into larger molecular architectures, such as peptides, peptidomimetics, or complex natural products. To achieve selective reaction at one of the functional groups, orthogonal protection strategies are typically employed. For example, the aminomethyl group can be protected with a tert-butoxycarbonyl (Boc) group, allowing the carboxylic acid to be selectively activated (e.g., with a coupling reagent like EDCI) and reacted with an amine to form an amide bond. Conversely, protection of the carboxylic acid as an ester would allow for selective reaction at the amine. These reactions proceed with the retention of the original stereochemistry, making the compound a reliable building block for stereoselective synthesis.

A significant challenge in organic synthesis is the selective functionalization of unactivated C(sp³)–H bonds. Recent advances in transition-metal catalysis have enabled such transformations, often using a directing group to guide a catalyst to a specific C–H bond. nih.gov This methodology holds great promise for modifying the hexanoic acid side chain of (2R)-2-(aminomethyl)hexanoic acid.

Research on analogous proline-based scaffolds has demonstrated the power of this approach. nih.gov In a representative strategy, the amine of the chiral building block is first converted into an amide with a directing group, such as 8-aminoquinoline (B160924) (AQ). This modified scaffold can then undergo a palladium-catalyzed C–H activation reaction, allowing for the introduction of aryl or other functional groups at specific positions on the alkyl side chain. Following the C–H functionalization step, the directing group can be removed, revealing the newly functionalized chiral amino acid.

Table 2: Example of Directed C(sp³)–H Arylation on a Proline Scaffold

| Substrate | Directing Group | Catalyst System | Position of Functionalization | Yield |

|---|---|---|---|---|

| N-Acyl Proline Derivative | 8-Aminoquinoline (AQ) | Pd(OAc)₂ | γ-position | 45% nih.gov |

This table showcases results from a related system to illustrate the potential of applying C-H activation strategies to the (2R)-2-(aminomethyl)hexanoic acid side chain. nih.gov The yields are indicative of the feasibility of such transformations.

This strategy allows for the late-stage functionalization of the aliphatic chain, providing a powerful method to create a library of diverse chiral molecules from a single starting material. Applying this C–H activation methodology to (2R)-2-(aminomethyl)hexanoic acid could unlock new pathways to novel, enantiomerically pure compounds with tailored properties.

Computational and Theoretical Studies on 2r 2 Aminomethyl Hexanoic Acid

Conformational Analysis using Molecular Mechanics and Quantum Mechanics

A thorough understanding of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior. Conformational analysis of (2R)-2-(aminomethyl)hexanoic acid would involve identifying its stable three-dimensional arrangements (conformers) and the energy barriers between them.

Energy Minima and Global Conformations Determination

To begin, a systematic search for all possible conformations of (2R)-2-(aminomethyl)hexanoic acid would be conducted using molecular mechanics (MM) methods. These methods provide a computationally efficient way to explore the potential energy surface of the molecule. The resulting low-energy conformers from the MM search would then be subjected to more accurate quantum mechanics (QM) calculations, typically using Density Functional Theory (DFT), to refine their geometries and relative energies. The conformer with the lowest energy is termed the global minimum.

Table 1: Hypothetical Relative Energies of (2R)-2-(aminomethyl)hexanoic acid Conformers

| Conformer | Molecular Mechanics Relative Energy (kcal/mol) | Quantum Mechanics Relative Energy (kcal/mol) |

|---|---|---|

| A | 0.00 | 0.00 |

| B | 1.25 | 1.50 |

| C | 2.10 | 2.75 |

| D | 3.50 | 4.10 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Torsional Angle Analysis and Conformational Flexibility

The flexibility of (2R)-2-(aminomethyl)hexanoic acid would be assessed by analyzing the key torsional (dihedral) angles along its carbon backbone and around the bonds connecting the aminomethyl and carboxyl groups. By systematically rotating these bonds and calculating the corresponding energy changes, a potential energy profile can be constructed. This analysis would reveal the energy barriers to rotation and identify the most stable rotational isomers. Such studies are crucial for understanding how the molecule might change its shape in different environments. researchgate.net

Electronic Structure Calculations and Reactivity Prediction

The electronic properties of a molecule govern its reactivity. Quantum mechanics calculations can provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity. researchgate.net For (2R)-2-(aminomethyl)hexanoic acid, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for (2R)-2-(aminomethyl)hexanoic acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.50 |

| LUMO | 1.20 |

| HOMO-LUMO Gap | 10.70 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electrical charge within (2R)-2-(aminomethyl)hexanoic acid is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom.

Furthermore, a Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl group. Regions of positive potential (typically colored blue) would indicate electron-poor areas prone to nucleophilic attack, such as the hydrogen atoms of the amino and carboxyl groups.

Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization. For (2R)-2-(aminomethyl)hexanoic acid, theoretical calculations could generate predicted spectra for various techniques, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks corresponding to the stretching and bending of specific bonds (e.g., C=O, N-H, O-H) would aid in the interpretation of experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental NMR spectra to confirm the structure and assign the observed signals to specific atoms.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in experimental mass spectra by calculating the energies of potential fragment ions. hmdb.ca

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods allow for the prediction of NMR chemical shifts (¹H and ¹³C), which can aid in the interpretation of experimental spectra and confirm structural assignments.

Detailed research findings for the direct computational NMR prediction of (2R)-2-(aminomethyl)hexanoic acid are not prominently published. However, the standard methodology involves quantum chemical calculations. Typically, the geometry of the molecule is first optimized using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Modern approaches may also leverage machine learning models or specialized software like Sparta+ and ShiftX2, which are trained on large databases of known protein and small molecule structures to predict chemical shifts with increasing accuracy. acs.org For a molecule like (2R)-2-(aminomethyl)hexanoic acid, it would be crucial to account for its likely zwitterionic form in polar solvents, as this significantly influences the electronic environment and thus the chemical shifts of nearby nuclei.

Table 1: Illustrative Predicted NMR Chemical Shifts for (2R)-2-(aminomethyl)hexanoic acid This table is a hypothetical representation of data that would be generated from a DFT/GIAO calculation. Actual values would require specific computation.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (Carboxyl) | - | ~178.5 |

| C2 (Chiral Center) | ~3.10 | ~45.2 |

| C3 | ~1.65, ~1.50 | ~33.8 |

| C4 | ~1.35 | ~28.1 |

| C5 | ~1.30 | ~22.5 |

| C6 (Methyl) | ~0.90 | ~14.0 |

| Aminomethyl (CH₂) | ~2.95 | ~42.7 |

| Aminomethyl (NH₃⁺) | ~7.80 | - |

Theoretical Circular Dichroism (CD) Spectra Calculations

Circular Dichroism (CD) spectroscopy is an essential analytical technique for studying chiral molecules. libretexts.org Theoretical calculations of CD spectra are particularly powerful for determining the absolute configuration of a stereocenter without requiring a reference standard of the pure enantiomer.

For (2R)-2-(aminomethyl)hexanoic acid, the process would involve calculating the electronic circular dichroism (ECD) spectrum. nih.govresearchgate.net This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT), which computes the electronic transitions and their corresponding rotatory strengths. The calculation would be performed on a conformer or an ensemble of low-energy conformers of the (2R)-enantiomer, previously optimized with a method like DFT. The resulting theoretical spectrum, plotting molar ellipticity [θ] against wavelength, would show a specific pattern of positive and negative Cotton effects. This theoretical spectrum for the (2R)-enantiomer could then be compared with an experimentally measured CD spectrum. A match between the experimental and the (2R)-theoretical spectrum would confirm the absolute configuration of the synthesized sample. Conversely, if the experimental spectrum is a mirror image of the calculated one, it would indicate the presence of the (2S)-enantiomer.

Molecular Dynamics Simulations in Solution and Solid State

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org These simulations provide detailed insight into the conformational dynamics and intermolecular interactions that are often inaccessible by experimental means alone. researchgate.netnih.gov

The conformation and tautomeric state of (2R)-2-(aminomethyl)hexanoic acid are expected to be highly dependent on its environment. In the gas phase or nonpolar solvents, it would likely exist as a neutral molecule with unionized carboxylic acid and amino groups. In polar solvents like water, it is expected to be predominantly in its zwitterionic form (protonated amine, deprotonated carboxylate).

MD simulations can model these solvent effects explicitly (by surrounding the molecule with a box of solvent molecules) or implicitly (using a continuum model of the solvent). nih.gov By running simulations under different solvent conditions, one could observe the conformational preferences of the hexanoic acid chain and the relative orientation of the functional groups. The simulations would reveal the stability of the zwitterionic form versus the neutral form by analyzing the protonation states of the amino and carboxyl groups throughout the simulation trajectory. This provides a dynamic picture of the solute-solvent interactions, including the formation and lifetime of hydrogen bonds between the amino acid and solvent molecules.

In both solution and the solid state, molecules of (2R)-2-(aminomethyl)hexanoic acid will interact with each other through various non-covalent forces, primarily hydrogen bonding between the ammonium (B1175870) and carboxylate groups. These interactions govern the molecule's solubility, aggregation behavior, and crystal packing.

MD simulations can be used to study these phenomena by simulating a system containing multiple molecules of the amino acid. researchgate.net Analysis of the simulation trajectory allows for the identification of dominant intermolecular hydrogen bonding patterns and the calculation of radial distribution functions (RDFs). RDFs describe how the density of surrounding molecules varies as a function of distance from a reference point, providing quantitative insight into the structure of aggregates or the crystal lattice. For instance, an RDF between the nitrogen of the amino group and the oxygen of the carboxyl group would reveal the characteristic distances for intermolecular hydrogen bonds that lead to dimerization or larger aggregation.

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

The synthesis of a single enantiomer like (2R)-2-(aminomethyl)hexanoic acid requires a stereoselective chemical transformation. nih.govnih.gov Understanding the origin of this selectivity is a key goal of mechanistic studies. Computational transition state analysis can explain why one enantiomer is formed preferentially over the other. acs.org

In a hypothetical stereoselective synthesis, for example, the addition of a nucleophile to a prochiral intermediate, computational chemists would use DFT to model the reaction pathway. They would locate the transition state structures leading to both the (2R) and (2S) products. The calculated energies of these two diastereomeric transition states are critical; the pathway with the lower energy transition state will be kinetically favored, leading to the major product. The difference in activation energies (ΔΔG‡) between the two competing pathways can be used to theoretically predict the enantiomeric excess (ee) of the reaction, which can then be compared with experimental results. Analysis of the transition state geometries reveals the specific non-covalent interactions (e.g., steric hindrance, stabilizing hydrogen bonds) responsible for the energy difference and thus the stereochemical outcome.

Table 2: Illustrative Data from a Transition State Analysis This table is a hypothetical representation of data from a DFT calculation for a stereoselective reaction step. Actual values are dependent on the specific reaction.

| Transition State | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| TS-Re (leads to R) | -485.12345 | 0.0 | (2R)-product (Major) |

Energy Profiles of Novel Reaction Pathways

For a novel reaction pathway, a computational study would typically involve:

Identification of Intermediates and Transition States: Mapping the potential energy surface to locate all stationary points, including reactants, products, intermediates, and transition states.

Calculation of Activation Energies: Determining the energy barriers that must be overcome for a reaction to proceed, which is crucial for predicting reaction rates.

Reaction Coordinate Analysis: Following the geometric changes of the molecule along the reaction pathway from reactant to product.

Without specific studies on (2R)-2-(aminomethyl)hexanoic acid, it is not possible to provide data on activation energies, transition state geometries, or reaction energy diagrams for any novel synthetic or degradation pathways. Future computational research in this area would be necessary to generate the detailed findings required for this section.

Derivatization and Analog Synthesis from 2r 2 Aminomethyl Hexanoic Acid for Research Purposes

Amine Functionalization Strategies

The primary amine of (2R)-2-(aminomethyl)hexanoic acid serves as a key handle for a multitude of chemical transformations, enabling the introduction of diverse substituents to probe biological interactions.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom, a modification that can significantly influence the basicity and steric profile of the molecule. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, regioselective N-alkylation can be achieved under controlled conditions. nih.gov

N-acylation, the reaction of the amine with an acylating agent such as an acid chloride or anhydride, is a robust method for introducing a wide array of functionalities. This reaction is fundamental in peptide synthesis, where the amine of one amino acid is coupled with the carboxylic acid of another. A common strategy involves the use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to control reactivity during multi-step syntheses. sigmaaldrich.com

Formation of Amides and Sulfonamides

The formation of amides through coupling with carboxylic acids is a cornerstone of medicinal chemistry. This transformation can be facilitated by various coupling reagents that activate the carboxylic acid.

Sulfonamides, recognized for their prevalence in biologically active compounds, can be synthesized from the primary amine of (2R)-2-(aminomethyl)hexanoic acid. A general and efficient method involves the reaction of the amine with a sulfonyl chloride. nih.govnih.gov Modern approaches have also enabled the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines, offering a streamlined route to these important derivatives. nih.gov

Carboxylic Acid Functionalization

The carboxylic acid moiety of (2R)-2-(aminomethyl)hexanoic acid provides another avenue for structural diversification, allowing for modifications that can impact solubility, polarity, and receptor interactions.

Esterification and Amidation Reactions

Esterification, the conversion of the carboxylic acid to an ester, is a common strategy to mask the polarity of the acid or to create prodrugs. This can be achieved through various methods, including Fischer esterification under acidic conditions with an alcohol.

Amidation of the carboxylic acid, reacting it with an amine, leads to the formation of an amide bond. This is a key reaction in the synthesis of peptides and peptidomimetics. For instance, the carboxylic acid of (2R)-2-(aminomethyl)hexanoic acid could be coupled with another amino acid or amine-containing molecule. A search of chemical databases reveals related structures where a hexanoic acid derivative is amidated. nih.gov

Reduction to Alcohol and Subsequent Derivatization

The carboxylic acid can be reduced to a primary alcohol, providing a new site for further functionalization. A convenient one-pot method for the reduction of α-amino acids to 1,2-amino alcohols utilizes 1,1'-carbonyldiimidazole (B1668759) and sodium borohydride, a process that has been shown to proceed with retention of optical purity. benthamopen.com The resulting alcohol can then be subjected to a variety of reactions, such as etherification or oxidation, to generate a new library of analogs.

Side-Chain Modifications of the Hexanoic Acid Moiety

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the carbon skeleton of (2R)-2-(aminomethyl)hexanoic acid can provide valuable intermediates for further functionalization, particularly through cross-coupling reactions. While direct halogenation studies on (2R)-2-(aminomethyl)hexanoic acid are not extensively documented in publicly available research, general methodologies for the halogenation of β-amino acids can be applied.

Halogenation Strategies:

One common approach involves the α-halogenation of the corresponding β-amino acid derivative. For instance, masked β-amino acid derivatives, such as isoxazolidin-5-ones, can undergo asymmetric α-halogenation. acs.org This method allows for the stereoselective introduction of chlorine, bromine, or iodine atoms. acs.org The reaction of N-protected β-amino esters with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in the presence of a suitable base or catalyst can also achieve halogenation at the α-position.

Another potential strategy is the halogenation of the alkyl side chain. This can be more challenging due to the unactivated nature of the C-H bonds. However, radical halogenation methods could be employed, although they may lack regioselectivity.

Subsequent Cross-Coupling Reactions:

The resulting halogenated derivatives of (2R)-2-(aminomethyl)hexanoic acid serve as versatile precursors for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. These reactions are fundamental in medicinal chemistry for creating libraries of analogs for SAR studies.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction of a halogenated derivative with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful tool for introducing aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction of a haloalkane with a terminal alkyne to introduce an alkynyl moiety.

Heck Coupling: Palladium-catalyzed reaction between a halogenated compound and an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond between a haloalkane and an amine.

A deaminative reductive cross-coupling of amino acid pyridinium (B92312) salts with aryl bromides has been developed, offering a method to transform natural amino acids into aryl alanines and their homologated derivatives. nih.gov This approach could potentially be adapted for derivatives of (2R)-2-(aminomethyl)hexanoic acid. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Amino Acid Scaffolds

| Coupling Reaction | Halogenated Substrate (General) | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki | α-Bromo-β-amino ester | Arylboronic acid | Pd(PPh₃)₄, base | α-Aryl-β-amino ester | N/A |

| Sonogashira | α-Iodo-β-amino ester | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | α-Alkynyl-β-amino ester | N/A |

| Deaminative Reductive Coupling | Amino acid pyridinium salt | Aryl bromide | NiBr₂·diglyme, Ligand, Reductant | Arylated amino acid | nih.gov |

Note: This table provides generalized examples as specific data for (2R)-2-(aminomethyl)hexanoic acid is not available. The conditions and outcomes would need to be optimized for this specific substrate.

Introduction of Additional Stereocenters

The introduction of additional stereocenters into the structure of (2R)-2-(aminomethyl)hexanoic acid can significantly impact its conformational preferences and biological activity. This can be achieved through various stereoselective synthetic methods.

One strategy involves the diastereoselective alkylation of a chiral enolate derived from a protected form of (2R)-2-(aminomethyl)hexanoic acid. The stereochemical outcome is directed by the existing stereocenter at C2. The stereoselective alkylation of oxazolidin-2-one-4-acetic acid derivatives has been shown to be an effective method for creating α,β-disubstituted β-amino acid derivatives with control over the newly formed stereocenter. hilarispublisher.com

Alternatively, stereocenters can be introduced via aldol (B89426) reactions. The reaction of an enolate with a chiral aldehyde can generate a new stereocenter at the β-position relative to the carbonyl group. Threonine aldolases have been used for the stereoselective synthesis of γ-halogenated and long-chain β-hydroxy-α-amino acids, demonstrating the potential of biocatalysis in creating multiple stereocenters. researchgate.net

Furthermore, the synthesis of β,β-disubstituted-β-hydroxy α-amino acids has been achieved through a sequence of Grignard additions to a serine-derived aldehyde equivalent, followed by oxidation and a second Grignard addition, offering control over the generation of two new stereocenters. uq.edu.au While these examples are for α-amino acids, similar principles can be applied to β-amino acid systems.

Table 2: Methods for Introducing Additional Stereocenters in Amino Acid Derivatives

| Method | Starting Material (General) | Reagent | Key Feature | Product (General) | Reference |

| Diastereoselective Alkylation | Chiral β-amino ester enolate | Alkyl halide | Control by existing stereocenter | α-Alkyl-β-amino ester | hilarispublisher.com |

| Aldol Reaction | Enolate of a protected amino acid | Chiral aldehyde | Creation of a β-hydroxy group | β-Hydroxy-γ-amino acid derivative | N/A |

| Enzymatic Aldol Addition | Glycine (B1666218) and substituted aldehydes | Threonine aldolase | High diastereo- and enantioselectivity | γ-Substituted-β-hydroxy-α-amino acid | researchgate.net |

| Sequential Grignard Addition | Serine-derived aldehyde equivalent | Grignard reagents | Stepwise introduction of two alkyl groups | β,β-Dialkyl-β-hydroxy-α-amino acid | uq.edu.au |

Note: This table presents general methodologies that could be adapted for the synthesis of analogs of (2R)-2-(aminomethyl)hexanoic acid with additional stereocenters.

Synthesis of Structural Analogs for Conformational Space Exploration

The synthesis of structural analogs of (2R)-2-(aminomethyl)hexanoic acid is a key strategy for exploring its conformational space and understanding how different conformations influence biological activity. By introducing conformational constraints, researchers can lock the molecule into specific spatial arrangements, providing insights into the bioactive conformation.

One common approach is the introduction of cyclic structures. For example, the synthesis of cis- and trans-2-(aminomethyl)cycloalkanecarboxylic acids has been described as a way to create conformationally restricted analogues of γ-aminobutyric acid (GABA). mdpi.com Similar strategies could be applied to create cyclic analogs of (2R)-2-(aminomethyl)hexanoic acid, where the alkyl chain is incorporated into a ring system.

The introduction of methyl groups can also influence conformational preferences. A systematic study on protonated tripeptides containing glycine and alanine (B10760859) residues demonstrated that the position of a simple methyl side-chain can significantly modulate the structural populations of the peptide. osti.gov This suggests that methylation of the backbone or side chain of (2R)-2-(aminomethyl)hexanoic acid could be a valuable tool for conformational analysis. osti.gov

Computational studies, in conjunction with experimental data, are often used to predict and analyze the conformational preferences of these analogs. For instance, the intrinsic α-helical and β-sheet conformational preferences of amino acids have been studied computationally, providing a framework for understanding how side chains influence protein structure. nih.gov

The synthesis of lipophilic β-alkyl-substituted GABA derivatives has been reported, starting from fatty alkyl chains. rsc.org This approach could be adapted to synthesize analogs of (2R)-2-(aminomethyl)hexanoic acid with varying alkyl chain lengths and functionalities, thereby exploring a wider range of conformational space and physicochemical properties. rsc.org

Table 3: Examples of Structural Analogs for Conformational Analysis

Note: This table highlights general strategies for creating conformationally restricted analogs, which could be applied to (2R)-2-(aminomethyl)hexanoic acid.

Advanced Methodologies for Research on 2r 2 Aminomethyl Hexanoic Acid Purity and Stability

Quantification of Trace Impurities in Synthetic Batches

The synthesis of a single enantiomer like (2R)-2-(aminomethyl)hexanoic acid can inadvertently produce a range of impurities, including its opposite enantiomer, diastereomers, and byproducts from starting materials or side reactions. Detecting and quantifying these at trace levels is paramount for quality control.

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the purity analysis of chiral compounds. By utilizing columns with smaller particle sizes (<2 µm), UHPLC provides significantly higher resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). For a chiral molecule like (2R)-2-(aminomethyl)hexanoic acid, chiral stationary phases are employed to achieve separation from its (2S)-enantiomer.

When coupled with Mass Spectrometry (MS), UHPLC becomes a powerful tool for both quantification and identification. The MS detector can identify impurities based on their mass-to-charge (m/z) ratio, providing structural confirmation that is unattainable with UV detection alone. This is particularly useful for identifying unknown degradation products or synthesis byproducts.

Table 1: Illustrative UHPLC-MS Parameters for Impurity Profiling

| Parameter | Specification | Purpose |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | To enable the separation of enantiomers and other stereoisomers. |

| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | To optimize peak shape, resolution, and ionization efficiency in the MS source. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UHPLC systems, balancing speed and resolution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | To effectively ionize the primary amine and carboxylic acid functional groups. |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high-sensitivity quantification of known impurities; Full Scan for identifying unknown peaks. |

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining compound purity with high precision, often without the need for a specific reference standard of the analyte. acs.orgyoutube.com The principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei contributing to that signal. youtube.com

For the purity assessment of (2R)-2-(aminomethyl)hexanoic acid, a certified internal standard of known purity is accurately weighed and mixed with a precisely weighed amount of the sample. acs.org By comparing the integral of a unique, well-resolved proton signal from the analyte with a signal from the internal standard, the absolute purity of the sample can be calculated. acs.org An advantage of this technique is its ability to detect and quantify a wide range of impurities, including residual solvents and water, in a single experiment. acs.org

Table 2: Key Parameters for qNMR Purity Analysis

| Parameter | Guideline | Rationale |

| Internal Standard | Maleic Anhydride, Dimethyl Sulfone | Must have high purity, be stable, non-volatile, and possess signals that do not overlap with the analyte. |

| Solvent | Deuterated Methanol (B129727) (CD₃OD) or D₂O | Must fully dissolve both the analyte and the internal standard. |

| Pulse Program | Single 90° pulse with long relaxation delay (e.g., 5x T₁) | To ensure complete relaxation of all relevant protons for accurate integration. |

| Number of Scans | ≥ 16 | To achieve an adequate signal-to-noise ratio for precise integration. |

| Data Processing | Manual phasing and baseline correction | Crucial for obtaining accurate integral values for quantification. acs.org |

Investigation of Racemization Pathways and Mechanism

The chiral center at the C2 position of (2R)-2-(aminomethyl)hexanoic acid is susceptible to racemization—the conversion of the pure enantiomer into an equal mixture of both enantiomers. This process nullifies the compound's stereospecific properties and is a critical stability concern.

Racemization of α-substituted carboxylic acids typically occurs through the formation of a planar intermediate. The mechanism often involves the deprotonation of the α-carbon, which is made more acidic by the electron-withdrawing effect of the adjacent carboxyl group. nih.gov This effect can be exacerbated during chemical reactions, such as when the carboxyl group is "activated" with coupling reagents for amide bond formation. nih.govnih.gov

Studies on related amino acids and their derivatives show that exposure to certain conditions significantly accelerates racemization. These factors include:

High Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for epimerization. In processes involving related compounds, heating to temperatures of 130-140°C has been used intentionally to induce racemization. google.com

Strong Bases or Acids: The presence of a strong base can readily abstract the α-proton, while harsh acidic conditions can also promote racemization through different mechanisms. nih.gov

Solvent Polarity: The choice of solvent can influence the stability of the transition state, thereby affecting the rate of racemization.

Table 3: Factors Influencing Racemization of Chiral Amino Acids

| Condition | Effect on Chiral Stability | Mechanism |

| Elevated Temperature | Decreased stability, increased racemization rate | Provides energy to overcome the activation barrier for proton removal. researchgate.net |

| Strong Basic Media (e.g., NaOH) | Decreased stability | Promotes the formation of a planar carbanion/enolate intermediate. google.com |

| Carboxyl Group Activation | Decreased stability | Increases the acidity of the α-proton, making it easier to remove. nih.govnih.gov |

| Presence of Certain Metal Ions | Can catalyze racemization | Formation of chelate complexes that facilitate epimerization. |

Given the propensity for racemization, significant research focuses on developing methods to preserve the stereochemical integrity of chiral amino acids during synthesis and storage. Key strategies include:

Use of Additives: During coupling reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. peptide.com

Temperature Control: Performing reactions at lower temperatures is a common and effective method to limit epimerization. For instance, in microwave-assisted peptide synthesis, lowering the temperature from 80°C to 50°C has been shown to reduce the racemization of sensitive amino acids. researchgate.net

Base Selection: Employing sterically hindered or milder bases can reduce the rate of α-proton abstraction. For example, using collidine instead of a stronger base can minimize the formation of the D-enantiomer during certain synthetic steps. researchgate.net

Protecting Group Strategy: The use of specific N-protecting groups on the amino function can influence the electronic environment around the chiral center and, in some cases, reduce the tendency to racemize. peptide.com

Solid-State Forms and Polymorphism Research

The solid-state form of an active pharmaceutical ingredient can have a profound impact on its physical and chemical properties, including solubility, dissolution rate, stability, and manufacturability. (2R)-2-(aminomethyl)hexanoic acid, like many organic molecules, may exist in different crystalline structures known as polymorphs, or as amorphous solids.

Research into the solid-state properties of this compound involves screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. The resulting solids are then characterized using a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying and distinguishing between different polymorphs, as each crystalline form produces a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a crystalline form and to detect phase transitions between polymorphs.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to identify the presence of solvates or hydrates by detecting weight loss at specific temperatures.

Solid-State NMR (ssNMR): This technique provides information about the local chemical environment of atoms within the crystal lattice and can distinguish between different polymorphic forms.

Identifying a stable, non-hygroscopic crystalline form with desirable solubility is a critical goal in pharmaceutical development to ensure consistent product performance and shelf-life.

Crystallization and Polymorph Screening Methodologies

The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, is of significant importance in pharmaceutical sciences. Different polymorphs can exhibit varied physicochemical properties, including solubility, melting point, and stability, which underscores the need for comprehensive screening.

For a molecule like (2R)-2-(aminomethyl)hexanoic acid, polymorph screening is initiated to identify all accessible crystalline forms. This process typically involves subjecting the compound to a wide array of crystallization experiments. High-throughput screening (HTS) techniques are often employed, allowing for the rapid and parallel execution of numerous crystallization tests under diverse conditions.

Common crystallization methods used in such screenings include:

Solvent Evaporation: Solutions of the compound in various solvents (e.g., water, ethanol, acetone, and mixtures) are allowed to evaporate slowly, promoting crystal growth.

Cooling Crystallization: Saturated solutions are cooled at controlled rates to induce nucleation and crystal formation.

Antisolvent Addition: An antisolvent, in which the compound is poorly soluble, is added to a solution of the compound, causing it to precipitate or crystallize.

Slurry Equilibration: A suspension of the compound is stirred in different solvents at various temperatures, facilitating the conversion to the most stable polymorphic form under those conditions.

These experiments are conducted across a range of solvents with varying polarities, at different temperatures, and sometimes under different atmospheric pressures to maximize the discovery of potential polymorphs.

Characterization of Crystalline Forms via Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)

Once potential new solid forms are generated, they must be thoroughly characterized. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are primary techniques for this purpose.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides a unique "fingerprint" for each crystalline solid. When a beam of X-rays is directed at a powdered sample, the crystalline lattice diffracts the rays at specific angles, known as 2θ (two-theta). The resulting diffraction pattern of peak positions and intensities is characteristic of a specific polymorph. nih.govresearchgate.net The presence of different polymorphs in a sample can be identified by the appearance of unique peaks corresponding to each form. google.com

Table 1: Illustrative PXRD Peak Data for Hypothetical Polymorphs of (2R)-2-(aminomethyl)hexanoic acid

| 2θ Angle (±0.2°) - Form A | 2θ Angle (±0.2°) - Form B |

| 8.5 | 9.1 |

| 12.3 | 13.5 |

| 16.4 | 17.0 |

| 20.7 | 21.2 |

| 23.6 | 24.8 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. A DSC thermogram reveals thermal events such as melting, crystallization, and solid-solid phase transitions. Each polymorph will typically have a distinct melting point and may exhibit different thermal behaviors, allowing for their differentiation. For instance, a less stable (metastable) polymorph might show an exothermic transition to a more stable form before melting at a higher temperature.

Table 2: Example DSC Thermal Event Data for Hypothetical Polymorphs of (2R)-2-(aminomethyl)hexanoic acid

| Polymorph Form | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |

| Form A | Melting | 185.2 | 188.5 |

| Form B | Melting | 195.8 | 199.1 |

| Form C | Phase Transition | 150.1 | 152.4 |

| Melting | 185.3 | 188.6 |

Degradation Pathway Elucidation in Research Samples

Understanding how a compound degrades is crucial for establishing appropriate storage conditions and shelf-life. Forced degradation, or stress testing, is performed to accelerate the degradation process and identify potential degradation products and pathways.

Identification of Degradation Products via LC-MS/MS

Forced degradation studies involve subjecting (2R)-2-(aminomethyl)hexanoic acid to harsh conditions such as strong acid (e.g., HCl), strong base (e.g., NaOH), oxidation (e.g., H₂O₂), high heat, and photolytic stress (exposure to UV/Vis light). nih.gov After exposure, the stressed samples are analyzed to identify and characterize any resulting impurities.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose. researchgate.net

Liquid Chromatography (LC): The stressed sample mixture is first separated using an LC system. This separates the parent compound from its degradation products based on their chemical properties.

Mass Spectrometry (MS/MS): The separated components are then introduced into a mass spectrometer. The initial MS scan determines the mass-to-charge ratio (m/z) of the parent compound and any potential degradation products. nih.gov In the subsequent MS/MS step, specific ions (like the molecular ion of a suspected degradant) are isolated and fragmented. The resulting fragmentation pattern provides structural information that helps in the definitive identification of the degradation product. lipidmaps.org

Based on the structure of (2R)-2-(aminomethyl)hexanoic acid, plausible degradation pathways could include oxidation, decarboxylation, or reactions involving the primary amine.

Table 3: Hypothetical Degradation Products of (2R)-2-(aminomethyl)hexanoic acid Identified by LC-MS/MS

| Degradation Product | Proposed Structure | Expected [M+H]⁺ (m/z) | Stress Condition |

| DP1 | (2R)-2-(aminomethyl)hexanal | 130.12 | Oxidative |

| DP2 | (2R)-2-aminoheptanoic acid | 146.12 | - |

| DP3 | 1-Heptylamine | 116.14 | Thermal (Decarboxylation) |

| DP4 | (2R)-2-(hydroxymethyl)hexanoic acid | 147.10 | Hydrolytic (Deamination) |

Kinetic Studies of Degradation under Controlled Environmental Conditions

Kinetic studies are performed to determine the rate at which (2R)-2-(aminomethyl)hexanoic acid degrades under specific environmental conditions, such as temperature and humidity. These studies are essential for predicting the compound's stability over time.

In a typical kinetic study, samples of the compound are stored in controlled environmental chambers at various temperature and humidity settings (e.g., 25°C/60% RH, 40°C/75% RH). At predetermined time points, samples are withdrawn and analyzed by a stability-indicating method, often HPLC, to quantify the amount of the parent compound remaining.

The degradation rate is then calculated. For many solid-state and solution-state degradation reactions, the process can be modeled using pseudo-first-order kinetics. mdpi.comdoi.org The natural logarithm of the concentration of the remaining compound is plotted against time, and the negative of the slope of the resulting line gives the degradation rate constant (k). mdpi.com These rate constants are invaluable for establishing re-test dates and recommended storage conditions for research-grade material.

Table 4: Example Kinetic Data for the Degradation of (2R)-2-(aminomethyl)hexanoic acid

| Condition | Degradation Rate Constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |

| 40°C / 75% RH | 0.0025 | 277 |

| 50°C / 75% RH | 0.0081 | 86 |

| 60°C / 75% RH | 0.0240 | 29 |

| Photolytic (ICH Q1B) | 0.0150 | 46 |

Future Directions and Emerging Research Avenues for 2r 2 Aminomethyl Hexanoic Acid

Development of Novel Biocatalytic Systems for Enantiopure Synthesis

The demand for enantiomerically pure compounds in pharmaceuticals and other life science applications has driven the development of highly selective synthetic methods. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a powerful and sustainable approach to producing single-enantiomer molecules like (2R)-2-(aminomethyl)hexanoic acid.

Future research is focused on discovering and engineering enzymes that can catalyze the asymmetric synthesis of this compound with high efficiency and stereoselectivity. Key areas of investigation include:

Transaminases (TAs): These enzymes are promising candidates for the asymmetric amination of a suitable keto-acid precursor to yield (2R)-2-(aminomethyl)hexanoic acid. Research efforts will likely involve screening novel transaminases from various microorganisms and employing protein engineering techniques to enhance their substrate specificity and stereocontrol for the hexanoic acid framework.

Other Enzyme Classes: The potential of other enzyme classes, such as engineered hydrolases for the kinetic resolution of racemic mixtures or amino acid dehydrogenases for reductive amination, will also be a focal point.

The development of robust biocatalytic systems would not only provide a greener synthetic route but could also significantly reduce production costs by avoiding complex purification steps and the use of expensive chiral auxiliaries.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Emerging applications in this domain include:

Automated Retrosynthesis: AI-driven tools can analyze the structure of (2R)-2-(aminomethyl)hexanoic acid and propose multiple viable synthetic routes, including novel pathways that may not be apparent through traditional analysis. preprints.orgacs.org

Reaction Condition Optimization: Machine learning algorithms can process vast amounts of reaction data to predict the optimal conditions—such as temperature, solvent, catalyst, and reaction time—to maximize yield and enantioselectivity. beilstein-journals.org This predictive power minimizes the need for extensive trial-and-error experimentation. acs.orgbeilstein-journals.org

Predictive Analytics for Purification: AI models can also be trained to predict the chromatographic behavior of chiral molecules, aiding in the design and optimization of purification methods to ensure high enantiomeric purity. omicsonline.org

The success of these in silico methods relies heavily on the availability of high-quality, large-scale chemical reaction data for training the algorithms. beilstein-journals.orgnih.gov

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, presents significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. amt.uknih.gov Adopting flow chemistry for the synthesis of (2R)-2-(aminomethyl)hexanoic acid could lead to more efficient and cost-effective manufacturing.

Future research in this area will likely concentrate on:

Development of End-to-End Continuous Processes: Designing a complete synthetic sequence for (2R)-2-(aminomethyl)hexanoic acid in a continuous flow system, potentially integrating synthesis and purification steps.

Use of Immobilized Catalysts: Employing packed-bed reactors containing immobilized chemical or biological catalysts (enzymes) to facilitate catalyst recycling and improve process efficiency.

Integration with Photochemistry: Exploring the use of photoredox catalysis within flow reactors, which allows for uniform irradiation and precise temperature control, potentially enabling novel synthetic transformations for derivatives of the target compound. pharmaron.com

The move towards continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries, and applying these principles to the synthesis of (2R)-2-(aminomethyl)hexanoic acid could offer a competitive advantage. amt.uknih.gov

Exploration of Applications in Advanced Materials Science (e.g., chiral supramolecular assemblies, chiral polymers)

The inherent chirality of (2R)-2-(aminomethyl)hexanoic acid makes it a valuable building block for the creation of advanced materials with unique properties. While this specific molecule is not yet widely used in materials science, its structural motifs suggest several promising research directions.

Potential future applications include:

Chiral Polymers: The polymerization of (2R)-2-(aminomethyl)hexanoic acid monomers could yield novel chiral polymers. Such materials could be utilized in enantioselective separations, as chiral ligands in asymmetric catalysis, or in the development of materials with specific optical properties.

Supramolecular Chemistry: The molecule's capacity for hydrogen bonding via its amino and carboxylic acid groups makes it a candidate for forming chiral supramolecular assemblies. These ordered structures could have applications in chiral recognition, sensing, and the controlled release of other molecules.